molecular formula C13H19NO4S B14833914 N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide

N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide

Cat. No.: B14833914
M. Wt: 285.36 g/mol
InChI Key: IJWAXLHDELKMFI-UHFFFAOYSA-N
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Description

N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide is a compound known for its selective inhibition of cyclooxygenase-2 (COX-2)It is a synthetic molecule that does not occur naturally and is typically found in individuals exposed to it or its derivatives .

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

N-(2-cyclohexyloxy-4-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-19(16,17)14-12-8-7-10(15)9-13(12)18-11-5-3-2-4-6-11/h7-9,11,14-15H,2-6H2,1H3

InChI Key

IJWAXLHDELKMFI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)O)OC2CCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide involves several steps. One common method includes the reaction of 2-(cyclohexyloxy)-4-nitrophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The primary mechanism of action of N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide is the selective inhibition of COX-2. This enzyme is involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

N-(2-(Cyclohexyloxy)-4-hydroxyphenyl)methanesulfonamide is similar to other COX-2 inhibitors such as celecoxib, rofecoxib, and valdecoxib. it is unique in its specific chemical structure, which contributes to its selective inhibition of COX-2 without significantly affecting COX-1. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Similar Compounds

  • Celecoxib
  • Rofecoxib
  • Valdecoxib
  • Etoricoxib

These compounds share the common feature of selective COX-2 inhibition but differ in their chemical structures and pharmacokinetic properties.

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